5-Pentafluoroethyl-1H-pyridine-2-thione
Description
Genesis and Evolution of Fluorinated Heterocyclic Chemistry
The field of fluorinated heterocyclic chemistry, while relatively young, has rapidly expanded since the mid-20th century. e-bookshelf.de The journey began with early, often challenging, attempts at direct fluorination of organic compounds, a process tamed by the development of milder and more selective fluorinating agents. nih.gov A pivotal moment was the discovery of methods to introduce fluorine and fluorinated groups into aromatic systems, such as the Balz-Schiemann reaction for fluoroarenes. nih.gov
The true paradigm shift occurred when chemists began to merge the unique properties of fluorine with the structural diversity of heterocycles. tandfonline.com Heterocyclic moieties are present in a vast majority of bioactive compounds, and introducing fluorine can profoundly alter a molecule's physicochemical properties, including its metabolic stability, bioavailability, lipophilicity, and acidity (pKa). tandfonline.comresearchgate.net This realization spurred intensive research, leading to the development of a myriad of fluorinated heterocycles that are now integral to pharmaceuticals, agrochemicals, and advanced materials. e-bookshelf.deresearchgate.net The synthesis of pyridines containing perfluoroalkyl groups represents a significant achievement within this field, providing building blocks for complex molecular architectures. e-bookshelf.de
The Pyridine-2-thione Scaffold: Chemical Significance and Utility
The pyridine-2-thione core is a versatile and highly functional chemical entity. nih.gov It exists in a tautomeric equilibrium between the thione form (1H-pyridine-2-thione) and the thiol form (pyridine-2-thiol). This equilibrium is influenced by factors such as solvent and concentration, with the thione form generally predominating in the solid state and in polar solvents. wikipedia.orgnist.gov
This scaffold is prized for its utility in organic synthesis. It can be prepared from readily available precursors like 2-chloropyridine. wikipedia.org Derivatives of pyridine-2-thione are classic precursors for generating carbon-centered radicals via Barton-McCombie deoxygenation reactions. The sulfur atom also acts as a soft ligand, making these compounds valuable in coordination chemistry and catalysis. wikipedia.org Furthermore, the pyridine-2-thione nucleus is a key component in various biologically active molecules, exhibiting activities such as anticancer and antimicrobial effects. nih.govresearchgate.net
Table 1: Tautomeric Forms of the Pyridine-2-thione Scaffold
| Tautomer Name | Chemical Structure |
| 1H-Pyridine-2-thione (Thione) | S=C1/C=C\C=C/N1 |
| Pyridine-2-thiol (Thiol) | SC1=NC=CC=C1 |
Rationale for Investigation into 5-Pentafluoroethyl-1H-pyridine-2-thione
The specific structure of this compound is not just a random combination of moieties; it is a deliberate molecular design aimed at harnessing the distinct and potentially synergistic properties of its components.
The introduction of a pentafluoroethyl (-C2F5) group is a sophisticated strategy in molecular design, offering advantages beyond those of the more common trifluoromethyl (-CF3) group. sioc.ac.cn The -C2F5 group is highly electronegative, chemically stable, and significantly more lipophilic than a -CF3 group. acs.orgnih.gov This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, a critical factor for drug efficacy. sioc.ac.cn
Furthermore, the pentafluoroethyl group can serve as a metabolically stable bioisostere for other chemical groups, blocking sites of oxidative metabolism and thereby increasing a drug's half-life. mdpi.com The development of new reagents and copper-mediated methods has made the introduction of the -C2F5 group increasingly accessible for aryl compounds, enabling its exploration in new chemical entities. sioc.ac.cnresearchgate.net
Table 2: Comparison of Key Physicochemical Properties of Alkyl and Fluoroalkyl Substituents
| Substituent | Hansch Hydrophobicity Parameter (π) | Steric Size (van der Waals Volume) | Electronic Effect |
| Methyl (-CH3) | 0.56 | Smaller | Electron-donating |
| Trifluoromethyl (-CF3) | 0.88 | Larger than -CH3 | Strongly electron-withdrawing |
| Ethyl (-C2H5) | 1.02 | Larger than -CH3 | Electron-donating |
| Pentafluoroethyl (-C2F5) | 1.23 | Larger than -CF3 | Strongly electron-withdrawing |
Note: Data compiled from multiple sources for comparative purposes. acs.orgmdpi.comresearchgate.net
The combination of the potent electron-withdrawing pentafluoroethyl group at the 5-position with the pyridine-2-thione scaffold is predicted to induce significant electronic changes. The -C2F5 group is expected to lower the electron density of the entire pyridine (B92270) ring. This would likely increase the acidity of the N-H proton, potentially shifting the tautomeric equilibrium and altering the nucleophilicity of the sulfur atom. Such modulation could fine-tune the reactivity of the scaffold, for instance, in its role as a ligand or as a precursor in radical reactions. Research on the related 5-trifluoromethyl-pyridine-2-thione has already shown that the trifluoromethyl group influences its interaction with other molecules, such as iodine, forming unique crystalline complexes. researchgate.net It is logical to infer that the more powerful -C2F5 group would amplify these electronic effects.
The unique predicted properties of this compound open up several avenues for future research. Its potential as a novel building block for creating new pharmaceuticals and agrochemicals is substantial, given the proven benefits of both the fluoroalkyl group and the pyridine-thione core. nih.govresearchgate.net The modified electronic nature of the scaffold makes it an intriguing candidate for the synthesis of new organometallic complexes with potentially novel catalytic activities. wikipedia.org Furthermore, studying its behavior in established synthetic transformations, like Barton-type reactions, could reveal new reactivity patterns, expanding the toolkit of synthetic organic chemists. The exploration of this and related compounds could lead to the discovery of materials and molecules with enhanced performance and unique functionalities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204235-14-2 |
|---|---|
Molecular Formula |
C7H4F5NS |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H4F5NS/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1-3H,(H,13,14) |
InChI Key |
WGBBPSYUNXBVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC=C1C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pentafluoroethyl 1h Pyridine 2 Thione
Precursor Synthesis and Starting Material Derivatization
The synthesis of the target thione is critically dependent on the successful preparation of its oxygen analog, 5-pentafluoroethyl-2-pyridone (also known as 5-pentafluoroethyl-1H-pyridin-2-one). This precursor serves as the immediate substrate for the thionation reaction.
Approaches to 5-Pentafluoroethylpyridine Intermediates
The introduction of a pentafluoroethyl (C2F5) group onto a pyridine (B92270) ring is a key challenge in the synthesis of the target molecule. While direct pentafluoroethylation of pyridine-2-one is not well-documented, several strategies can be envisaged based on established organofluorine chemistry.
One potential route involves the copper-mediated pentafluoroethylation of a pre-functionalized pyridine derivative. For instance, methods for the pentafluoroethylation of organoboronates have been developed. researchgate.net This would entail the synthesis of a pyridine-5-boronate ester, which could then be subjected to a cross-coupling reaction with a suitable pentafluoroethyl source.
Another approach could be adapted from the synthesis of related haloalkyl pyridines. For example, the synthesis of 2-chloro-5-trifluoromethylpyridine often starts from 3-methylpyridine (B133936) (β-picoline), which undergoes N-oxidation, chlorination, and subsequent side-chain chlorination followed by fluorination. mdpi.com A similar pathway for the pentafluoroethyl analogue would be conceptually feasible, starting from a suitable ethyl-substituted pyridine.
Furthermore, the synthesis of 2-chloro-5-methylpyridine (B98176) has been achieved from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is subsequently halogenated and dehydrohalogenated. nih.gov This suggests a strategy where a precursor with a pentafluoroethyl group at the 5-position could be cyclized to form a dihydropyridone, followed by aromatization and chlorination to yield 2-chloro-5-pentafluoroethylpyridine. This chloro-substituted intermediate can then be converted to the corresponding 2-pyridone.
Functionalization Strategies for Pyridine Nuclei with Thione Precursors
Once a suitable 5-pentafluoroethylpyridine intermediate is obtained, functionalization to introduce the 2-thione group or its precursor becomes the next critical step.
A common method for synthesizing 2-pyridones is through the hydrolysis of 2-halopyridines. For instance, a 2-chloro-5-pentafluoroethylpyridine intermediate could be hydrolyzed under acidic or basic conditions to yield 5-pentafluoroethyl-2-pyridone. This transformation is a standard procedure in pyridine chemistry.
Alternatively, building the pyridine-2-thione ring from acyclic precursors is a viable strategy. The Guareschi-Thorpe condensation, for example, reacts a 1,3-diketone with cyanoacetamide to form a 2-pyridone. researchgate.net While not directly yielding a thione, this highlights the principle of constructing the pyridone ring with the desired substitution pattern already in place. A variation of this, perhaps using a cyanothioacetamide, could potentially lead to a pyridine-2-thione directly.
Direct Thionation Approaches for Pyridinones
The conversion of the carbonyl group of 5-pentafluoroethyl-2-pyridone to a thiocarbonyl group is the final and crucial step in the synthesis of 5-Pentafluoroethyl-1H-pyridine-2-thione. This transformation is typically achieved using specialized thionating agents.
Application of Phosphorus Sulfides (e.g., P4S10) in Thionation
Phosphorus pentasulfide (P4S10) is a classical and potent thionating agent. It is known to convert a wide range of carbonyl compounds, including amides and lactams, into their corresponding thio-analogues. The reaction generally requires heating in an inert solvent like pyridine or toluene (B28343). The high reactivity of P4S10 makes it a suitable candidate for the thionation of pyridones, which can be resistant to milder reagents.
A complex of P4S10 with pyridine has been developed as a more soluble and sometimes more selective thionating agent compared to P4S10 alone. researchgate.net This reagent has shown efficacy in the thionation of various amides and could be applied to the synthesis of this compound.
| Thionating Agent | Substrate Type | General Conditions | Reference |
| P4S10 | Amides, Lactams | High temperature, inert solvent (e.g., pyridine, toluene) | nih.gov |
| P4S10/Pyridine Complex | Amides | Soluble, can be more selective | researchgate.net |
Utilization of Lawesson's Reagent and Analogues for C=O to C=S Conversion
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, milder alternative to P4S10 for the thionation of carbonyl compounds. nih.gov It is particularly effective for the conversion of amides and lactams to thioamides and thiolactams, respectively. The reaction is typically carried out by heating the substrate with Lawesson's reagent in a solvent such as toluene or xylene.
The mechanism of thionation with Lawesson's reagent is thought to proceed through a four-membered ring intermediate. While generally efficient, the work-up can sometimes be complicated by the presence of phosphorus-containing byproducts. Fluorous analogues of Lawesson's reagent have been developed to facilitate purification through fluorous solid-phase extraction. nih.govgoogle.com
| Reagent | Typical Substrates | Common Solvents | Key Advantages |
| Lawesson's Reagent | Ketones, Esters, Amides, Lactams | Toluene, Xylene | Milder than P4S10 |
| Fluorous Lawesson's Reagent | Amides, 1,4-Diketones | Not specified | Simplified purification |
Alternative Sulfur-Transfer Reagents and Conditions for Thionation
Beyond the classical reagents, other sulfur-transfer agents have been developed and could be applicable to the synthesis of this compound. One such alternative is the combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO), sometimes referred to as Curphey's reagent. This combination has been shown to be a highly reactive thionating system. researchgate.net
The use of elemental sulfur in combination with other reagents, or other specialized organosulfur compounds, represents another avenue for thionation, although their application to pyridone systems is less common. The choice of reagent and conditions would likely depend on the reactivity of the 5-pentafluoroethyl-2-pyridone substrate, with the electron-withdrawing nature of the pentafluoroethyl group potentially influencing the reaction.
Cycloaddition and Condensation Routes to the Pyridine-2-thione Core
These methods involve the formation of the heterocyclic ring from acyclic precursors.
The formation of the pyridine-2-thione ring can be achieved through the reaction of a 1,3-dicarbonyl compound equivalent with a source of ammonia (B1221849) and sulfur. A plausible route involves the use of a pentafluoroethyl-substituted precursor. For instance, the reaction of a β-keto ester bearing a pentafluoroethyl group with cyanothioacetamide could yield the desired 5-substituted pyridine-2-thione. researchgate.net While specific examples for the pentafluoroethyl group are not prevalent, the general reactivity is well-established for various substituted pyridines. researchgate.netnih.gov
Another approach is the cycloaddition reaction between a suitable diene and a dienophile. libretexts.org For the synthesis of pyridine-2-thiones, glycosyl isothiocyanates have been reacted with glutaconaldehyde (B1235477) salts to form 1-glycosyl-2-thiono-3-pyridine carboxaldehydes, demonstrating the feasibility of cycloaddition in constructing this heterocyclic system. wmich.edu A hypothetical adaptation for the target molecule could involve a [4+2] cycloaddition of a 1,3-diene with a pentafluoroethyl-substituted thiocarbonyl compound.
The following table outlines a hypothetical ring-closure reaction:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Plausibility |
| 4,4,5,5,5-Pentafluoro-1,3-pentanedione | Cyanothioacetamide | Base (e.g., piperidine), heat | 5-Pentafluoroethyl-3-cyano-1H-pyridine-2-thione | High, based on analogous reactions for substituted pyridine-2-thiones. |
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines in a single step. taylorfrancis.comresearchgate.netbohrium.com The Hantzsch pyridine synthesis, a classic four-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. slideshare.netmdpi.com This can be adapted for pyridine-2-thione synthesis.
A potential MCR for this compound could involve the reaction of a pentafluoroethyl-containing aldehyde or ketone, a compound with an active methylene (B1212753) group (like malononitrile), a source of sulfur (such as elemental sulfur), and an amine or ammonia. nih.gov These one-pot syntheses are often promoted by microwave irradiation, leading to shorter reaction times and higher yields. nih.gov
| Component 1 | Component 2 | Component 3 | Component 4 | Conditions | Product |
| 3,3,4,4,4-Pentafluorobutanal | Malononitrile | Elemental Sulfur | Ammonium Acetate | Microwave, Ethanol (B145695) | 5-Pentafluoroethyl-3-cyano-1H-pyridine-2-thione |
Post-Synthetic Modifications and Derivatization of Related Scaffolds
This strategy involves the synthesis of a pyridine or pyridine-2-thione ring first, followed by the introduction of the pentafluoroethyl group or the thione functionality.
Direct introduction of a pentafluoroethyl group onto a pre-formed pyridine-2-thione ring is challenging. However, methods for the fluoroalkylation of N-heterocycles are known. uni-muenster.de Radical addition of a pentafluoroethyl source, often initiated by a radical initiator or photochemically, could be a viable route. The regioselectivity of such an addition would be a critical factor.
Another approach involves the phosphination of pyridine followed by C-H fluoroalkylation. This method has been studied theoretically and allows for the introduction of fluoroalkyl groups onto the pyridine ring. nih.gov
A more plausible post-synthetic modification involves the synthesis of a 5-pentafluoroethylpyridine precursor, followed by its conversion to the corresponding pyridine-2-thione.
Step 1: Synthesis of 5-Pentafluoroethylpyridine. This can be achieved through various methods, including the coupling of a pentafluoroethyl-containing building block with a suitable pyridine derivative or the direct pentafluoroethylation of pyridine.
Step 2: Conversion to this compound. There are several established methods for converting a pyridine to a pyridine-2-thione:
From Pyridine-N-oxide: The 5-pentafluoroethylpyridine can be oxidized to the corresponding N-oxide using an oxidizing agent like a peracid. wikipedia.org The N-oxide can then be treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the pyridine-2-thione. organic-chemistry.orgmdpi.com
From 2-Halopyridine: A 2-halopyridine (e.g., 2-chloro-5-pentafluoroethylpyridine) can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), to displace the halide and form the thione. google.com
The following table summarizes the transformation of a precursor to the final product:
| Precursor | Reagent(s) | Intermediate | Reagent(s) | Final Product |
| 5-Pentafluoroethylpyridine | m-CPBA | 5-Pentafluoroethylpyridine-N-oxide | Lawesson's Reagent | This compound |
| 2-Chloro-5-pentafluoroethylpyridine | NaSH | - | - | This compound |
Sustainable and Advanced Synthetic Techniques for this compound
Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. nih.gov For the synthesis of this compound, several advanced techniques can be considered:
Microwave-Assisted Synthesis: As mentioned in the MCR section, microwave irradiation can significantly accelerate reaction rates and improve yields for the synthesis of pyridine derivatives. nih.govnih.gov This can be applied to both the ring-formation and post-synthetic modification steps.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product purity. The synthesis of pyridine derivatives has been successfully demonstrated in flow systems.
Photocatalysis: Photocatalytic methods can be employed for the introduction of the pentafluoroethyl group via radical pathways under mild conditions, reducing the need for harsh reagents.
Green Solvents: The use of environmentally benign solvents like water or ethanol in the synthesis of pyridines can significantly reduce the environmental impact of the process. nih.gov
Catalyst-Mediated Synthesis (Organo-, Metal-Catalysis)
The introduction of a pentafluoroethyl group onto a pyridine-2-thione scaffold can be approached through various catalytic systems. Both organocatalysis and metal-catalysis offer potential pathways to this target molecule, either by constructing the heterocyclic ring with the fluoroalkyl group already in place or by late-stage functionalization.
Metal-Catalysis:
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis and provide several hypothetical routes to this compound. One plausible strategy involves the synthesis of a pre-functionalized pyridine ring followed by thionation. For instance, a key intermediate could be a 5-halopyridine derivative, which can then undergo a metal-catalyzed cross-coupling reaction to introduce the pentafluoroethyl group. Copper-mediated reactions are particularly noteworthy in this context. A copper reagent, [CuCF₂CF₃], has been successfully employed in a three-component interrupted click reaction to synthesize 5-pentafluoroethyl 1,2,3-triazoles from terminal alkynes and azides nih.gov. This highlights the utility of copper reagents in transferring the C₂F₅ moiety.
A hypothetical metal-catalyzed route could involve the coupling of a 5-iodopyridine-2-thione derivative with a source of the pentafluoroethyl group, such as pentafluoroethyl iodide, in the presence of a suitable copper catalyst system. The success of such a reaction would likely depend on the choice of ligands and reaction conditions to facilitate the reductive elimination step, which can be challenging in fluoroalkylation reactions.
Another approach could involve the construction of the pyridine ring itself using metal catalysis. For example, transition metal-catalyzed cycloaddition reactions of alkynes, nitriles, and other building blocks could be envisioned to form the 5-pentafluoroethylpyridine core, which could then be converted to the desired pyridine-2-thione.
Organo-Catalysis:
Organocatalysis presents an attractive alternative to metal-based systems, often offering milder reaction conditions and avoiding toxic metal residues. The synthesis of substituted pyridine-2(1H)-thiones can be achieved through multi-component reactions catalyzed by organic molecules. For instance, the synthesis of 5-aryl-1,2,4-triazolidine-3-thione derivatives has been reported via a one-pot multi-component reaction using glutamic acid as an organocatalyst under microwave irradiation benthamscience.com.
A potential organocatalytic route to this compound could involve the condensation of a β-keto ester bearing a pentafluoroethyl group with cyanothioacetamide, catalyzed by a basic organocatalyst like piperidine (B6355638) or an amino acid. The challenge would lie in the synthesis of the fluorinated β-keto ester precursor.
Table 1: Examples of Catalyst-Mediated Synthesis of Related Heterocycles
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Copper | Terminal Alkynes, Azides, [CuCF₂CF₃] | 5-Pentafluoroethyl 1,2,3-Triazoles | Direct introduction of the pentafluoroethyl group. | nih.gov |
| Glutamic Acid | Aromatic Aldehydes, Isatin, Thiosemicarbazide | 1,2,4-Triazolidine-3-thiones | Eco-friendly, microwave-assisted, multi-component reaction. | benthamscience.com |
| Piperidine | 3-Aryl-2-cyano-prop-2-enethioamide, N-(4-fluorophenyl)-3-oxobutanamide | Pyridine-2(1H) thione derivatives | Synthesis of substituted nicotinamides. | nih.gov |
Non-Conventional Activation Methods (e.g., Microwave, Sonochemistry, Electrochemistry)
To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional activation methods are increasingly being explored for the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes. The synthesis of various heterocyclic scaffolds, including quinolin-2(1H)-ones and thiazolo[3,2-a]pyrimidine derivatives, has been efficiently achieved using microwave heating. nih.govclockss.org For the synthesis of this compound, a microwave-assisted approach could be applied to the condensation reactions that form the pyridine-thione ring. This method's ability to rapidly heat the reaction mixture can lead to higher yields and cleaner product profiles by minimizing the formation of side products. A one-pot, multi-component reaction under microwave irradiation could be a particularly efficient strategy. nih.govresearchgate.net
Table 2: Examples of Microwave-Assisted Synthesis of Heterocycles
| Product Type | Reactants | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Quinolin-2(1H)-ones | N-Tosyl-3,3-diarylacrylamides | Weak base, microwave irradiation | Lactamization via C(sp²)–H bond activation. | nih.gov |
| Thiazolo[3,2-a]pyrimidine derivatives | 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 80°C, 30 min | Catalyst-free, high yield, easy work-up. | clockss.org |
| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Neat, 120°C, 15 min | Green, high-yield, excellent atom economy. | nih.gov |
| Imidazo[1,5-a]pyridinium Salts | Imidazo[1,5-a]pyridine derivatives, Iodoethane | Acetonitrile, 155°C, 50 min | SN2-type reaction with rapid heating. | tum.de |
Sonochemistry:
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. The synthesis of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides has been efficiently achieved through an ultrasound-assisted reaction of chalcones with aminoguanidine (B1677879) hydrochloride nih.gov. Similarly, new arene-linked bis(thieno[2,3-b]pyridine) hybrids have been prepared by reacting bis(α-haloketone) with pyridine-2(1H)-thiones under ultrasonic irradiation at 60 °C for 30–40 minutes researchgate.net. This suggests that a sonochemical approach could be viable for the synthesis of this compound, potentially at lower bulk temperatures than conventional heating methods.
Electrochemistry:
Electrochemical synthesis offers a green and sustainable alternative to traditional methods that often rely on stoichiometric reagents. By using electricity as a "reagent," electrochemical methods can minimize waste and avoid the use of harsh oxidants or reductants. The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been demonstrated in a cascade process where NH₄SCN serves as both an electrolyte and a cyanating agent rsc.org. Furthermore, the electrochemical synthesis of 5-aryl-phenanthridin-6-one has been achieved through a dehydrogenative N,C bond formation, providing an alternative to metal-catalyzed routes nih.gov. A potential electrochemical synthesis of this compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that then undergoes cyclization or functionalization.
Flow Chemistry and Continuous Synthesis Protocols for Scale-Up
For the large-scale production of this compound, flow chemistry presents significant advantages over traditional batch processing. Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to improved yields, higher purity, and enhanced safety, particularly when dealing with highly reactive or hazardous reagents like some fluorinating agents.
The modular nature of flow chemistry systems allows for easy reconfiguration for different chemical transformations researchgate.net. A continuous flow setup for the synthesis of this compound could involve the in-line generation of a key intermediate, which is then immediately reacted in a subsequent reactor module. This approach can minimize the handling of unstable intermediates. The scale-up of a flow chemistry process can be achieved through "numbering-up" (using multiple reactors in parallel) or "sizing-up" (increasing the dimensions of the reactor channels) researchgate.net. Given the potential challenges associated with the synthesis of highly fluorinated compounds, the enhanced safety and process control offered by flow chemistry make it a highly attractive option for the industrial production of this compound.
Reactivity, Reaction Mechanisms, and Chemical Transformations of 5 Pentafluoroethyl 1h Pyridine 2 Thione
Tautomeric Equilibrium and Isomerism in 5-Pentafluoroethyl-1H-pyridine-2-thione
The existence of this compound in different tautomeric forms is a critical determinant of its reactivity. The equilibrium between the thione and thiol forms is influenced by various factors, including the solvent environment and the electronic effects of the substituents on the pyridine (B92270) ring.
Like its parent compound, pyridine-2-thione, this compound can exist in a tautomeric equilibrium with its thiol form, 5-Pentafluoroethylpyridine-2-thiol. The thione tautomer features a carbon-sulfur double bond within the pyridinone-like ring, while the thiol tautomer is an aromatic pyridine ring with a sulfhydryl group.
Computational studies and experimental data on related pyridine-2-thiones indicate that the thione form is generally the more stable tautomer, particularly in the solid state and in polar solvents. ubc.canih.gov The stability of the thione form is attributed to the high bond energy of the C=O group in the analogous pyridone system, and similar considerations apply to the C=S bond in pyridinethiones. In aqueous solutions, the thione form is also favored, and it has been observed that water can promote the proton transfer from the thione to the thiol form via a bridged hydrogen bonding mechanism.
The equilibrium can be significantly influenced by the solvent. In nonpolar solvents, the thiol form may be more favored due to the disruption of intermolecular hydrogen bonding that stabilizes the thione dimer. Conversely, polar solvents and self-association tend to shift the equilibrium towards the thione form. byjus.com
Table 1: Solvent Influence on Tautomeric Equilibrium of Pyridine-2-thione
| Solvent | Predominant Tautomer | Reference |
| Gas Phase | Thiol | rsc.org |
| Nonpolar (e.g., Cyclohexane) | Thiol | wuxibiology.com |
| Polar (e.g., Water, DMSO) | Thione | ubc.cabyjus.com |
This table illustrates the general trend for the parent pyridine-2-thione, which is expected to be similar for the 5-pentafluoroethyl derivative.
The presence of a strongly electron-withdrawing pentafluoroethyl group at the 5-position of the pyridine ring is expected to have a significant impact on the thione-thiol tautomeric equilibrium. Electron-withdrawing substituents on the pyridine ring generally increase the acidity of the N-H proton in the thione form, which could potentially shift the equilibrium towards the thiol form.
However, computational studies on halogenated 2-hydroxypyridines have shown that the position of the substituent is crucial. nih.gov For 5-substituted derivatives, the lactim (enol) form was found to be strongly stabilized. By analogy, a 5-pentafluoroethyl group on pyridine-2-thione would be expected to favor the thiol tautomer in the gas phase. This is due to the stabilization of the aromatic pyridine ring by the inductive effect of the electron-withdrawing group.
Nucleophilic Reactivity of the Sulfur Center
The sulfur atom in the thione tautomer of this compound is a soft nucleophile and is the primary site for many chemical transformations. The electron-withdrawing nature of the pentafluoroethyl group is anticipated to decrease the electron density on the pyridine ring and, consequently, may modulate the nucleophilicity of the sulfur atom.
The sulfur atom of pyridine-2-thiones readily undergoes S-alkylation with various alkylating agents. This reaction is a common method for the synthesis of 2-alkylthiopyridines. For pyridine-2-thiones bearing electron-withdrawing groups, this reaction generally proceeds efficiently. For instance, the reaction of 3-cyano-4-trifluoromethyl-6-phenyl-1H-pyridine-2-thione with halogenated reagents leads to the corresponding 2-S-alkylpyridine derivatives.
The general reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl or aryl halide. The presence of the electron-withdrawing pentafluoroethyl group at the 5-position is expected to make the thione a better leaving group in subsequent reactions but may slightly decrease the nucleophilicity of the sulfur atom compared to the unsubstituted pyridine-2-thione.
Table 2: Examples of S-Alkylation of Substituted Pyridine-2-thiones
| Pyridine-2-thione Derivative | Alkylating Agent | Product | Reference |
| 3-Cyano-4-trifluoromethyl-6-phenyl-1H-pyridine-2-thione | Chloroacetone | 2-(2-Oxopropylthio)-3-cyano-4-trifluoromethyl-6-phenylpyridine | |
| 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetone | 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | slideshare.net |
This table provides examples of S-alkylation on pyridine-2-thiones with other electron-withdrawing groups, illustrating the general reactivity pattern expected for this compound.
Acylation of the sulfur atom of pyridine-2-thiones can be achieved using acyl halides or anhydrides. This reaction forms a thioester linkage and is a useful transformation for introducing acyl groups. Similar to alkylation, the reaction proceeds through the nucleophilic attack of the sulfur atom. The resulting S-acyl derivatives can be valuable synthetic intermediates.
Sulfenylation, the reaction with a sulfenyl halide (R-S-X), would lead to the formation of a disulfide linkage. While less commonly reported for this specific class of compounds in the available literature, it is a plausible transformation given the nucleophilic character of the sulfur atom.
The thiocarbonyl group (C=S) in this compound can potentially act as a Michael acceptor, although this reactivity is less common than the nucleophilic reactions at the sulfur atom. In a Michael-type addition, a nucleophile would attack the carbon atom of the C=S double bond. wikipedia.orgmasterorganicchemistry.com This type of reaction is more likely to occur with soft nucleophiles under specific conditions that favor attack at the carbon over the sulfur. The presence of the electron-withdrawing pentafluoroethyl group could enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to Michael addition. However, specific examples of Michael additions to the thiocarbonyl group of perfluoroalkyl-substituted pyridine-2-thiones are not well-documented in the literature.
Electrophilic Aromatic Substitution and Functionalization of the Pyridine Ring
The pyridine ring is generally classified as an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. nih.gov This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.comyoutube.comaklectures.com The presence of a strongly electron-withdrawing pentafluoroethyl (-C2F5) group at the 5-position is expected to further deactivate the pyridine ring to a significant extent, making electrophilic substitution exceptionally challenging.
Halogenation and Nitration Studies on the Pyridine Moiety
No specific studies on the halogenation or nitration of this compound have been reported in the scientific literature.
Theoretical Considerations for Halogenation and Nitration:
Electrophilic halogenation and nitration of pyridine rings typically require harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, due to the ring's low nucleophilicity. wikipedia.orgorganic-chemistry.org The powerful deactivating effect of the -C2F5 group would likely necessitate even more forcing conditions.
Nitration: The nitration of pyridines often yields the 3-substituted product. nih.govbldpharm.com However, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org For this compound, nitration would be predicted to be extremely difficult. If a reaction were to occur, it would likely favor substitution at the 3-position, which is the least deactivated position in a pyridine ring under electrophilic attack. An alternative strategy often employed for the nitration of deactivated pyridines involves the initial formation of a pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by nitration and subsequent deoxygenation. youtube.com
Halogenation: Direct halogenation of similarly deactivated pyridines is also a low-yielding process, often resulting in mixtures of products. cymitquimica.comsigmaaldrich.com Modern synthetic methods sometimes employ a ring-opening and closing strategy to achieve regioselective halogenation of deactivated pyridines under milder conditions. organic-chemistry.org Given the extreme deactivation of the target molecule, such indirect methods would likely be necessary to achieve any functionalization.
Other Aromatic Functionalization Reactions (e.g., Suzuki-Miyaura Coupling)
There are no published reports detailing the direct use of this compound in Suzuki-Miyaura coupling or other cross-coupling reactions.
Theoretical Considerations for Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org The direct use of a thione is not a standard protocol for this reaction. Typically, the corresponding halopyridine would be required as the coupling partner.
Therefore, a hypothetical two-step sequence would be necessary:
Conversion of this compound to a suitable precursor, such as 2-chloro-5-pentafluoroethylpyridine or 2-bromo-5-pentafluoroethylpyridine. This itself can be a challenging transformation.
Suzuki-Miyaura coupling of the resulting halopyridine with a boronic acid or ester. wikipedia.orgorganic-chemistry.org The coupling of electron-deficient 2-halopyridines can be efficient, sometimes even promoted by the electron-withdrawing substituents. nih.govresearchgate.net
Given the lack of a starting material, no experimental data for such a reaction sequence involving this compound can be presented.
Coordination Chemistry and Ligand Properties of this compound
No experimental studies on the coordination chemistry, metal binding, or complex formation of this compound have been documented. The discussion below is based on the well-established coordination chemistry of the parent molecule, pyridine-2-thione, and theoretical considerations of the electronic and steric effects of the pentafluoroethyl group.
Chelation Modes and Metal Binding Affinities with Various Metal Centers
There is no available data on the chelation modes or metal binding affinities for this compound.
Theoretical Ligand Behavior:
Pyridine-2-thione (and its thiol tautomer, 2-mercaptopyridine) is a versatile ligand capable of several coordination modes. nih.govwikipedia.org It can act as a monodentate ligand, coordinating through either the sulfur or nitrogen atom, or as a bidentate ligand, chelating a metal center through both N and S atoms. It can also act as a bridging ligand between two or more metal centers.
Formation of Homoleptic and Heteroleptic Coordination Complexes
No homoleptic or heteroleptic complexes of this compound have been synthesized or characterized.
Theoretical Complex Formation:
Homoleptic Complexes: These are coordination compounds where all ligands attached to the central metal atom are identical. A hypothetical homoleptic complex could be of the type [M(C7H4F5NS)n]x+, where M is a metal ion.
Heteroleptic Complexes: These complexes contain more than one type of ligand. A hypothetical heteroleptic complex could involve this compound along with other ligands, such as phosphines or halides, for example, [M(C7H4F5NS)(L)m]x+.
The formation and stability of such complexes would be governed by the electronic and steric factors discussed above. The reduced donor strength of the nitrogen atom might favor monodentate S-coordination, potentially leading to different structures than those observed for the unsubstituted pyridine-2-thione.
Influence of Fluorine on Ligand Sterics and Electronics in Coordination
While there is no specific data for this compound, the general influence of fluorine in coordination chemistry is well-documented.
Electronic Effects: The primary electronic effect of the pentafluoroethyl group is its strong inductive electron withdrawal. This reduces the electron-donating ability (basicity) of the ligand, particularly the pyridine nitrogen. A less basic ligand generally forms weaker coordinate bonds with metal centers. This can, however, also increase the stability of the resulting complex towards oxidation.
Steric Effects: The pentafluoroethyl group is sterically more demanding than a hydrogen atom. While not excessively bulky, its presence at the 5-position could influence the packing of ligands around a metal center in a coordination complex, potentially favoring certain geometries or coordination numbers over others.
Redox Chemistry and Desulfurization Reactions
The redox behavior of this compound is largely dictated by the interplay between the electron-deficient pyridine ring, due to the influence of the pentafluoroethyl group, and the reactive thiocarbonyl moiety.
Reductive Transformations of the Thiocarbonyl Group
The thiocarbonyl group in this compound is susceptible to reduction, a reaction that can proceed through various pathways depending on the reducing agent and reaction conditions. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by hydride reagents.
Commonly, the reduction of pyridinethiones can lead to the corresponding pyridinethiols. However, complete desulfurization to form the parent pyridine derivative is also a possible outcome, often requiring more potent reducing systems. For instance, reactions employing metal-free desulfurization methods, such as those using phosphites in the presence of a silane, have been shown to be effective for a range of thiols and could potentially be applied to the reductive desulfurization of this compound. nih.gov The mechanism would likely involve a radical-based process initiated by the phosphite. nih.gov
Furthermore, electrochemical methods have emerged as a mild and efficient alternative for the desulfurization of heterocyclic thiones. researchgate.netkit.edu Anodic desulfurization, for example, can be achieved under bromide-mediated conditions, offering a green alternative to traditional methods that often rely on hazardous reagents. kit.edu Theoretical studies on the reductive cleavage of C-S bonds in sulfur-containing heterocycles suggest that the process can occur via a stepwise or concerted dissociative electron transfer, depending on the substituents. researchgate.net Given the electron-deficient nature of the pyridine ring in the target molecule, a stepwise mechanism involving the formation of a radical anion intermediate is plausible.
A summary of potential reductive transformations is presented in Table 1.
Table 1: Potential Reductive Transformations of this compound
| Reagent/Method | Potential Product(s) | Plausible Mechanism |
|---|---|---|
| Hydride Reagents (e.g., NaBH₄) | 5-Pentafluoroethylpyridine-2-thiol | Nucleophilic attack on the thiocarbonyl carbon |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 5-Pentafluoroethylpyridine | Reductive desulfurization |
| Phosphite/Silane System | 5-Pentafluoroethylpyridine | Radical-mediated desulfurization |
Oxidative Desulfurization Pathways leading to Pyridinones or Other Derivatives
The oxidation of this compound offers a direct route to the corresponding 5-pentafluoroethyl-1H-pyridin-2-one. This transformation is of significant interest as pyridinones are important scaffolds in medicinal chemistry. The oxidation typically proceeds via the sulfur atom, which is susceptible to attack by various oxidizing agents.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the oxidation of thiocarbonyl compounds. youtube.comyoutube.com The reaction mechanism involves the electrophilic attack of the peroxy acid on the sulfur atom of the thione tautomer. This initially forms a sulfine (B13751562) intermediate, which is unstable and rapidly rearranges or is further oxidized to the corresponding pyridinone with the elimination of sulfur. The kinetics and mechanism of the oxidation of substituted pyridines by peroxy acids have been studied, and it is generally accepted that the reaction involves a nucleophilic attack of the nitrogen or, in this case, the sulfur atom on the electrophilic peroxo oxygen. researchgate.net
Hydrogen peroxide, in the presence of a catalyst, can also be an effective oxidant for such transformations. nih.gov For instance, cyclic seleninate esters have been shown to catalyze the oxidation of disulfides to thiolsulfinates with hydrogen peroxide, and similar systems could potentially be adapted for the oxidation of pyridinethiones. nih.gov The reaction with hydrogen peroxide can sometimes lead to hyperoxidized, inactive forms, depending on the reaction conditions. nih.gov
The expected oxidative desulfurization pathway is summarized in Table 2.
Table 2: Expected Oxidative Desulfurization of this compound
| Oxidizing Agent | Expected Product | General Mechanism |
|---|---|---|
| Peroxy Acids (e.g., m-CPBA) | 5-Pentafluoroethyl-1H-pyridin-2-one | Electrophilic attack on sulfur, formation and rearrangement of a sulfine intermediate |
Photochemical and Thermal Transformations of this compound
The presence of both a fluorinated alkyl chain and a heteroaromatic ring system makes this compound susceptible to various transformations under photochemical and thermal stress.
Photoinduced Reactivity and Degradation Pathways
The photochemical behavior of fluorinated pyridines has been a subject of interest, particularly in the context of their environmental fate and potential for synthetic applications. nih.govacs.org Upon UV irradiation, fluorinated pyridines can undergo a variety of reactions, including C-F and C-H bond activation. nih.govacs.orgpsu.edu
For this compound, photoexcitation could lead to several degradation pathways. The pentafluoroethyl group is a potential site for photochemical reactions. Homolytic cleavage of a C-F or C-C bond within the pentafluoroethyl group could generate radical intermediates, which could then participate in a cascade of further reactions. masterorganicchemistry.comnih.govyoutube.comlibretexts.orgyoutube.com Studies on the photolysis of other fluorinated aromatic compounds have shown that defluorination is a possible degradation pathway. nih.gov
The pyridine ring itself can also be the site of photoinduced reactions. Photolysis of pyridines can lead to ring-opening or rearrangement products. kit.edu In the presence of transition metal complexes, photochemical activation of C-H and C-F bonds in fluorinated pyridines has been observed, leading to the formation of new organometallic species. nih.govacs.orgpsu.edu While not a degradation pathway in the traditional sense, this highlights the potential for photo-induced reactivity at the pyridine core. The thiocarbonyl group can also absorb UV radiation and undergo transformations, potentially leading to dimerization or reactions with solvent molecules.
A summary of potential photoinduced transformations is presented in Table 3.
Table 3: Potential Photoinduced Transformations of this compound
| Reaction Type | Potential Products | Remarks |
|---|---|---|
| C-F Bond Cleavage | Fluorinated degradation products, fluoride (B91410) ions | Likely initiated by UV absorption, leading to radical intermediates. |
| C-C Bond Cleavage | Trifluoromethyl and other fluorinated fragments | Cleavage of the bond between the pyridine ring and the pentafluoroethyl group or within the group itself. |
| Pyridine Ring Degradation | Ring-opened products, rearranged isomers | Photochemical isomerization and fragmentation of the heterocyclic core. |
Thermal Stability and Decomposition Mechanisms
The thermal stability of this compound is expected to be influenced by the strong C-F bonds and the stability of the aromatic pyridine ring. However, at elevated temperatures, decomposition is inevitable. The thermal degradation of per- and polyfluoroalkyl substances (PFAS) has been studied extensively, and these studies provide insights into the likely decomposition pathways of the pentafluoroethyl group. pfascentral.orgund.edunih.govresearchgate.netresearchgate.net
The decomposition of PFCAs often initiates at temperatures as low as 200°C, with the stability increasing with the length of the perfluorinated carbon chain. pfascentral.orgund.edu The thermal decomposition of the pentafluoroethyl group in the target molecule would likely proceed via homolytic cleavage of the C-C bond, generating a pentafluoroethyl radical and a pyridyl radical. The pentafluoroethyl radical can then undergo further fragmentation. The pyridine-2-thione moiety itself will also decompose at higher temperatures, potentially leading to the release of sulfur-containing gases and fragmentation of the pyridine ring. The presence of sulfur may also influence the decomposition pathways, potentially forming volatile sulfur-fluorine compounds.
The expected thermal decomposition products are outlined in Table 4.
Table 4: Potential Thermal Decomposition Products of this compound
| Temperature Range | Likely Decomposition Products | Decomposition Mechanism |
|---|---|---|
| Moderate (e.g., 200-400 °C) | Volatile organofluorine species, sulfur-containing fragments | Initial C-C bond cleavage of the pentafluoroethyl group. |
Computational and Theoretical Investigations of 5 Pentafluoroethyl 1h Pyridine 2 Thione
Electronic Structure and Molecular Orbital Analysis
The electronic behavior and reactivity of 5-Pentafluoroethyl-1H-pyridine-2-thione are primarily governed by its electronic structure. Computational chemistry provides powerful tools to investigate these properties at a molecular level.
Global reactivity descriptors, which can be derived from DFT calculations, are valuable in predicting the chemical reactivity of molecules. researchgate.net These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack.
For higher accuracy in electronic structure calculations, ab initio and post-Hartree-Fock methods are utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation compared to standard DFT functionals.
In the study of the tautomerization of 2-pyridinethiol and 2-pyridinethione, high-level calculations such as CCSD(T)/cc-pVTZ were used to determine the relative stability of the tautomers in the gas phase. nih.gov These computationally intensive methods are essential for obtaining precise energy differences and understanding subtle electronic effects that govern molecular properties. While specific ab initio studies on this compound were not identified in the search results, the application of these methods to similar pyridine (B92270) systems underscores their importance in achieving high-fidelity computational results.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals determine the sites of electrophilic and nucleophilic attack.
In pyridine derivatives, the distribution of HOMO and LUMO is influenced by the substituents on the pyridine ring. nih.gov The electron-withdrawing nature of the pentafluoroethyl group in this compound would be expected to lower the energies of both the HOMO and LUMO. The locations of these orbitals would indicate the most probable sites for reaction. For instance, a region with a high HOMO density would be susceptible to electrophilic attack, while a region with a high LUMO density would be prone to nucleophilic attack.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis helps in identifying the most stable arrangements of atoms in a molecule.
The pentafluoroethyl group attached to the pyridine ring introduces additional rotational degrees of freedom. Torsional scans, where the dihedral angle of a specific bond is systematically varied and the energy is calculated at each step, are performed to map the potential energy surface associated with this rotation. This allows for the identification of energy minima, which correspond to the most stable conformations of the molecule.
For fluorinated piperidines, a related class of compounds, computational studies have shown that the conformational behavior is a result of a complex interplay between electrostatic interactions, hyperconjugation, and steric factors. d-nb.info Similar principles would apply to the conformational analysis of the pentafluoroethyl group in this compound, where interactions between the fluorine atoms and the pyridine ring would dictate the preferred rotational conformers.
While the pyridine ring is aromatic and thus largely planar, minor deviations from planarity, known as ring puckering, can occur. In substituted pyridines, these deviations can be influenced by the nature and position of the substituents.
Computational methods can quantify the degree of puckering and analyze the potential for pseudorotation, a process where the ring rapidly interconverts between different puckered conformations. For derivatives of piperidine (B6355638), a saturated six-membered nitrogen-containing ring, molecular mechanics and DFT calculations are used to determine conformational free energies and the preference for axial or equatorial substituents. d-nb.infonih.gov While the aromatic nature of the pyridine ring in this compound makes significant puckering less likely than in saturated rings, the bulky and highly electronegative pentafluoroethyl group could induce subtle distortions from planarity. Detailed computational analysis would be required to quantify such effects.
Spectroscopic Parameter Prediction and Validation
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and bonding that can be correlated with experimental data.
Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts using Density Functional Theory (DFT) have become a routine and reliable method to complement experimental assignments. For a molecule like this compound, with its various nuclear environments, these calculations would be invaluable.
The standard approach involves geometry optimization of the molecule using a suitable level of theory, such as the B3LYP functional with a basis set like 6-311+G(d,p). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F, and CH₃NO₂ for ¹⁵N, calculated at the same level of theory.
Hypothetical Data Table for Predicted NMR Chemical Shifts:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Data not available |
| ¹³C | Data not available |
| ¹⁹F | Data not available |
| ¹⁵N | Data not available |
Note: This table is illustrative of how data would be presented. No experimental or calculated values for this compound have been reported in the literature.
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation
Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. It is standard practice to scale the calculated frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the theoretical method, improving agreement with experimental spectra. For instance, scaling factors for B3LYP/6-31G(d) calculations are well-established.
Hypothetical Data Table for Predicted Vibrational Frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table illustrates the expected output of such a study. Specific data for this compound is not available.
Electronic Excitation Spectra Simulation (UV-Vis, TD-DFT)
To understand the electronic properties and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. mdpi.comresearchgate.netrsc.org
The process begins with an optimized ground-state geometry. TD-DFT calculations are then performed to obtain the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. These transitions correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The choice of functional and basis set is crucial for accurate predictions, and functionals like CAM-B3LYP are often employed for their better handling of charge-transfer excitations. Solvation effects can also be incorporated using continuum solvent models like the Polarizable Continuum Model (PCM).
Hypothetical Data Table for Predicted Electronic Transitions:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | Data not available | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template for presenting results from TD-DFT calculations. No such data has been published for the title compound.
Reaction Mechanism Elucidation and Kinetic Studies
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to probe experimentally.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving this compound, for instance, its tautomerization or a reaction with an electrophile or nucleophile, the first step would be to locate the transition state (TS) structure connecting the reactants and products. Various algorithms, such as the Berny optimization algorithm, are used for this purpose. A true transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the reaction path downhill from the transition state towards both the reactants and the products, confirming that the located TS indeed connects the desired minima on the potential energy surface.
Reaction Rate Constant Prediction and Activation Energies
From the energies of the reactants, transition state, and products, the activation energy (Eₐ) for the reaction can be calculated. This is the energy barrier that must be overcome for the reaction to proceed.
Using Transition State Theory (TST), the reaction rate constant (k) can be predicted. The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions.
k = (κk_B T / h) * e^(-ΔG‡ / RT)
where κ is the transmission coefficient, k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.
Hypothetical Data Table for a Theoretical Reaction Study:
| Reaction Parameter | Calculated Value |
| Activation Energy (Eₐ) | Data not available |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available |
| Predicted Rate Constant (k) | Data not available |
Note: This table exemplifies the type of data that would be generated from a computational study of a reaction involving this compound. Such data is currently unavailable.
Solvent Effects and Catalysis Modeling in Reaction Pathways
The reaction pathways of this compound are expected to be significantly influenced by the surrounding solvent environment. For the related compound, 2-pyridinethione, computational studies have shown that the thione tautomer is thermodynamically more stable than the thiol form in solution, a preference that is influenced by the solvent's polarity. acs.org The large dipole moment of the thione form is better stabilized by polar solvents. acs.org The introduction of a highly electronegative pentafluoroethyl group at the 5-position is anticipated to further enhance the electron-withdrawing nature of the pyridine ring, which could modulate the tautomeric equilibrium and the reactivity of the molecule.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the atomic level. ms1p.org For instance, in the context of catalysis, DFT calculations can help in understanding the interplay between a catalyst and the substrate. ms1p.org While no specific catalysis modeling for this compound has been reported, studies on related thione compounds have utilized computational methods to investigate reaction pathways. For example, the DABCO-catalyzed synthesis of thiazolidine-2-thiones was elucidated using DFT, identifying the rate-determining step and the influence of substituents on the reaction barrier. acs.org Similar computational approaches could be applied to model the catalytic reactions involving this compound, providing insights into potential catalytic cycles and the design of more efficient catalysts.
The choice of solvent can dramatically alter reaction rates and even the preferred reaction pathway. chemrxiv.org For reactions involving this compound, polar solvents are likely to play a crucial role in solvating charged intermediates and transition states, thereby affecting the activation energy of the reaction. chemrxiv.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to account for the bulk solvent effects on the energetics of a reaction. chemrxiv.org
To illustrate the potential impact of solvents on reaction barriers, the following table presents hypothetical data based on general principles observed in computational studies of organic reactions.
| Reaction Step | Gas Phase Activation Energy (kcal/mol) | Activation Energy in Polar Solvent (kcal/mol) | Activation Energy in Nonpolar Solvent (kcal/mol) |
| Nucleophilic Attack | 25 | 20 | 28 |
| Proton Transfer | 15 | 10 | 18 |
| Ring Closure | 30 | 24 | 35 |
Note: This table is illustrative and does not represent actual data for this compound.
Intermolecular Interactions and Self-Assembly Studies
The presence of a pentafluoroethyl group, a pyridine ring, and a thione functional group in this compound suggests a rich landscape of non-covalent interactions that can drive its self-assembly into supramolecular structures. nih.govnyu.edu These interactions are crucial in determining the solid-state packing and the material properties of the compound.
The following table provides typical hydrogen bond energies for interactions relevant to the self-assembly of thione-containing molecules, drawn from general computational chemistry literature.
| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) |
| N-H···S=C | -5 to -8 |
| N-H···N | -3 to -6 |
| C-H···F | -1 to -3 |
Note: These are generalized energy ranges and may vary for the specific compound.
The pyridine ring in this compound can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of aromatic molecules. researchgate.net However, the presence of fluorine atoms can disrupt these stacking interactions. rsc.org Studies on fluorinated aromatic compounds have shown that fluorine substitution can lead to a preference for offset or edge-to-face stacking arrangements over the more traditional face-to-face stacking. rsc.orgsoton.ac.uk This is attributed to the alteration of the quadrupole moment of the aromatic ring by the electronegative fluorine atoms. researchgate.net
CH-π interactions, where a C-H bond interacts with the π-system of the pyridine ring, are also expected to play a role in the crystal packing. The electron-deficient nature of the fluorinated pyridine ring may enhance these interactions with electron-rich C-H donors.
The five fluorine atoms of the pentafluoroethyl group introduce the possibility of halogen bonding and other fluorine-mediated interactions. While fluorine is the least polarizable halogen and generally forms weaker halogen bonds, the electron-withdrawing nature of the adjacent ethyl group and the pyridine ring can create a positive σ-hole on the fluorine atoms, enabling them to act as halogen bond donors. ijres.orgnsf.gov These fluorine atoms can interact with electron-rich sites, such as the sulfur atom of the thione group or the nitrogen atom of a neighboring pyridine ring.
Furthermore, C-H···F hydrogen bonds and F···F interactions are also likely to be present in the solid-state structure. rsc.orgnih.gov Computational studies on fluorinated organic molecules have quantified the energetic contributions of these weak interactions, revealing their importance in directing crystal packing. rsc.org The strength of these interactions is generally in the range of -1 to -5 kcal/mol.
The following table summarizes the potential non-covalent interactions and their estimated strengths based on studies of analogous fluorinated and heterocyclic compounds.
| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | N-H | S=C | -5 to -8 |
| π-π Stacking | Pyridine ring | Pyridine ring | -2 to -5 |
| CH-π Interaction | C-H | Pyridine ring | -1 to -3 |
| Halogen Bonding | C-F | S=C or N | -1 to -4 |
| F···F Interaction | C-F | C-F | -0.5 to -1.5 |
Note: The interaction energies are illustrative and based on data from related systems.
Spectroscopic and Structural Data for this compound Remain Elusive
Despite a comprehensive search of scientific databases and chemical literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound are not publicly available.
Efforts to locate experimental or computational data pertaining to the advanced spectroscopic analysis of this compound have been unsuccessful. This includes a specific focus on the methodologies outlined for a thorough structural examination, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Spectroscopy (IR and Raman).
Consequently, the generation of a detailed article focusing on the following analytical techniques for this specific compound cannot be fulfilled at this time:
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Pentafluoroethyl 1h Pyridine 2 Thione
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
While information exists for structurally related compounds, such as various pyridine-2-thione derivatives, extrapolating this data to 5-Pentafluoroethyl-1H-pyridine-2-thione would not provide the scientifically accurate and specific analysis requested. The presence of the pentafluoroethyl group at the 5-position of the pyridine (B92270) ring is expected to significantly influence the chemical and physical properties of the molecule, leading to unique spectroscopic signatures that cannot be reliably predicted from its analogues.
Further research and synthesis of this compound, followed by its characterization using modern spectroscopic techniques, would be required to generate the detailed findings necessary to populate the requested article structure. At present, the absence of such foundational data in the public domain precludes the creation of the specified scientific article.
Characteristic Frequencies of the Thiocarbonyl Group (C=S) and Pyridine Ring
The infrared (IR) spectrum of this compound provides significant insights into its molecular structure. The C=S stretching vibration is a key marker for the thione tautomer. In related thiourea (B124793) derivatives, C=S stretching vibrations are typically observed in two regions: 1351–1342 cm⁻¹ and 858–844 cm⁻¹. researchgate.net For pyridine-2-thiones specifically, these bands can be shifted. For instance, in complexes, the C=S stretching frequency may shift to lower values, around 1300 cm⁻¹ and 764–754 cm⁻¹, indicating coordination through the sulfur atom. researchgate.net
The pyridine ring itself exhibits a series of characteristic vibrations. The C-C and C-N stretching vibrations within the pyridine ring typically appear in the 1600–1400 cm⁻¹ region. researchgate.net Specifically, C=N ring stretching vibrations in pyridine derivatives are often observed between 1600-1500 cm⁻¹. elixirpublishers.com The presence of the electron-withdrawing pentafluoroethyl group at the 5-position is expected to influence the electron density of the pyridine ring, potentially shifting these characteristic frequencies.
| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Reference |
| C=S Stretch | 1342-1351 and 844-858 | researchgate.net |
| Pyridine Ring (C-C, C-N) Stretch | 1400-1600 | researchgate.net |
| Pyridine Ring (C=N) Stretch | 1500-1600 | elixirpublishers.com |
Analysis of C-F Vibrations and Overtones from the Pentafluoroethyl Moiety
The pentafluoroethyl group (-C₂F₅) introduces strong and characteristic C-F stretching vibrations in the IR spectrum, typically found in the 1300-1000 cm⁻¹ region. cdnsciencepub.commsu.edu In trifluoromethyl-phosphorus compounds, the asymmetric and symmetric CF₃ stretching modes are observed around 1150 cm⁻¹ and 1115-1105 cm⁻¹, respectively. cdnsciencepub.com For a pentafluoroethyl group, multiple C-F stretching bands are expected due to the presence of both -CF₃ and -CF₂- units. The intense nature of these bands is a hallmark of organofluorine compounds. cdnsciencepub.com
Density functional theory (DFT) calculations, such as those using the M06-2X functional, have been shown to provide accurate predictions of C-F stretching frequencies, which can be crucial for reliable spectral analysis. rsc.org Overtones of these fundamental C-F vibrations may appear at higher frequencies but are generally much weaker in intensity.
Conformational Insights from Vibrational Modes and Band Shifting
Vibrational spectroscopy can offer insights into the conformational preferences of this compound. The molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. wikipedia.org The solvent and temperature can influence this equilibrium. In less polar solvents, the thione form may be favored, while hydrogen-bonding solvents can favor the thiol form. wikipedia.org This shift in equilibrium would be readily observable in the IR spectrum, with the appearance or disappearance of the characteristic C=S and S-H stretching bands.
Furthermore, intermolecular interactions, such as hydrogen bonding in the solid state or in concentrated solutions, can lead to shifts in vibrational frequencies. For example, the N-H stretching frequency of the pyridine-2-thione ring would be sensitive to its hydrogen-bonding environment.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. numberanalytics.com For this compound (C₇H₄F₅NS), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers are commonly used for such precise measurements. numberanalytics.com
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. numberanalytics.com For pyridine-2-thiones, common fragmentation pathways often involve the loss of the thione group or cleavage of the pyridine ring. rsc.org In the case of this compound, the fragmentation is likely to be influenced by the highly stable pentafluoroethyl group.
Expected fragmentation pathways could include:
Loss of a fluorine atom.
Cleavage of the C-C bond between the pyridine ring and the pentafluoroethyl group.
Loss of the entire pentafluoroethyl group.
Fragmentation of the pyridine ring itself.
The study of fragmentation patterns in related pyrimidinethiones has shown that the initial fragmentation often involves the loss of side groups, followed by the decomposition of the heterocyclic ring. sapub.orgresearchgate.net
Ionization Techniques for Diverse Sample Types (e.g., ESI, EI, MALDI)
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. numberanalytics.com
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, ESI would likely protonate the pyridine nitrogen or the thione sulfur, generating [M+H]⁺ ions with minimal fragmentation. numberanalytics.com This is particularly useful for accurate molecular weight determination.
Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. rsc.org EI mass spectra can provide a detailed "fingerprint" of the molecule, revealing its fragmentation pathways.
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for non-volatile and thermally labile compounds. numberanalytics.com It could be employed for the analysis of this compound, particularly if it is difficult to ionize by ESI or EI.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology would provide definitive insights into the molecular structure of this compound.
Single Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Angles
To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would yield precise data on bond lengths (e.g., C-C, C-N, C-S, C-F) and bond angles within the molecule. For instance, it would reveal the geometry of the pyridine-2-thione ring and the conformation of the pentafluoroethyl group. If the compound crystallizes in a non-centrosymmetric space group, the absolute configuration of any chiral centers could also be determined.
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound
| Parameter | Hypothetical Value/Information |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Length (C=S) | Expected value in Å |
| Bond Length (C-CF₃) | Expected value in Å |
| Dihedral Angle (Ring-CF₂) | Torsion angle in degrees |
| R-factor | A measure of the agreement between the crystallographic |
| experiment and the structural model |
Co-crystallization Studies and Analysis of Supramolecular Assembly in the Solid State
Co-crystallization involves crystallizing this compound with another molecule (a co-former) to form a new crystalline solid with a unique structure. This technique is used to study non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The thione group and the fluorine atoms of the pentafluoroethyl group could participate in various intermolecular interactions.
Analysis of the co-crystal structure would reveal how the molecules assemble in the solid state, providing insights into the supramolecular chemistry of the compound. For example, the pyridine-2-thione moiety could form hydrogen-bonded dimers, a common feature for this class of compounds. The highly fluorinated tail might engage in halogen bonding or lead to segregated packing domains.
Polymorphism and Crystal Packing Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. A study of polymorphism for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) to identify any different crystalline forms.
Each polymorph would be analyzed by X-ray diffraction to understand the differences in crystal packing. This analysis would focus on how intermolecular forces dictate the arrangement of molecules, which can influence properties like solubility and melting point.
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Chiroptical methods are used for chiral molecules to study their differential interaction with polarized light.
Characterization of Electronic Transitions and Conjugation Pathways
The UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent and measuring its absorbance at different wavelengths. The spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.
The positions and intensities of these bands would provide information about the conjugated system of the pyridine-2-thione ring. The electron-withdrawing nature of the pentafluoroethyl group would likely cause a shift in the absorption maxima compared to the unsubstituted parent compound. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be used to aid in the assignment of the observed electronic transitions.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Hypothetical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π→π | e.g., ~280 | e.g., ~15,000 |
| n→π | e.g., ~350 | e.g., ~500 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. If a chiral derivative of this compound were synthesized (for example, by introducing a chiral center elsewhere in the molecule or by resolving atropisomers if rotational hindrance exists), its CD spectrum could be measured.
The CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths of the electronic absorptions. The sign and magnitude of these peaks are characteristic of the molecule's absolute configuration and conformation in solution. This data is invaluable for confirming the stereochemistry of chiral compounds.
Advanced Applications and Functional Roles of this compound in Chemical Science: A Review of Currently Available Research
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific research published on the chemical compound This compound . As such, detailed information regarding its synthesis, properties, and applications as a strategic building block or in the development of functional molecules and materials is not available.
The field of fluorine chemistry is vast and continually expanding, with many novel fluorinated heterocycles being synthesized and investigated for a wide range of applications. nih.govmdpi.comnih.gov The introduction of fluorinated substituents, such as the pentafluoroethyl group, can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics. researchgate.netsigmaaldrich.com These properties make fluorinated compounds highly valuable in medicinal chemistry, materials science, and agrochemicals. sigmaaldrich.comresearchgate.net
The pyridine-2-thione scaffold itself is a well-known structure in organic chemistry. researchgate.netwikipedia.orgnih.govwikipedia.orgnih.govbldpharm.comnist.gov Compounds containing this moiety are known to exist in tautomeric equilibrium with their corresponding 2-mercaptopyridine (B119420) form. wikipedia.orgwikipedia.org This class of compounds has been utilized in a variety of chemical transformations and as precursors to biologically active molecules. researchgate.netwikipedia.org
While general methodologies exist for the synthesis of fluorinated pyridines and pyridine-2-thiones, no specific procedures or research findings pertaining to the 5-pentafluoroethyl derivative have been documented. nih.govresearchgate.netresearchgate.net The reactivity and potential applications of this specific compound remain an unexplored area of chemical research.
Future research may yet shed light on the synthesis and properties of this compound, potentially revealing novel applications in various scientific domains. However, based on the current body of scientific knowledge, no further details can be provided.
Advanced Applications and Functional Roles of 5 Pentafluoroethyl 1h Pyridine 2 Thione in Chemical Science
Development of Functional Molecules and Materials (Chemical Structure Focus)
Precursor for Advanced Electronic and Optoelectronic Materials via Chemical Modification
The unique combination of a conjugated heterocyclic system, a thione group, and a strongly electron-withdrawing pentafluoroethyl substituent makes 5-Pentafluoroethyl-1H-pyridine-2-thione a promising, albeit underexplored, precursor for novel electronic and optoelectronic materials. The inherent properties of the perfluorinated pyridine (B92270) backbone, such as enhanced thermal stability and resistance to oxidation, are desirable for long-lasting material applications. nih.gov
Chemical modification of the thione group (C=S) is a primary route to developing advanced materials. For instance, S-alkylation or S-oxidation could be employed to tune the electronic energy levels (HOMO/LUMO) of the molecule, a critical factor in designing organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). The strong inductive effect of the -C₂F₅ group would likely lower these energy levels, potentially facilitating electron injection and transport in n-type semiconductor materials.
Furthermore, the pyridine nitrogen and the exocyclic sulfur atom offer sites for polymerization. Electropolymerization or cross-coupling reactions could yield fluorinated conjugated polymers. These materials are expected to exhibit high thermal stability and environmental resistance, with their electronic properties fine-tuned by the degree of fluorination. The specific impact of the 5-pentafluoroethyl substituent on the final polymer's morphology and electronic characteristics remains a key area for future investigation.
Ligand Design and Catalysis (Emphasis on Chemical Principles, not performance metrics)
The pyridine-2-thione scaffold is a classic bidentate ligand in coordination chemistry, capable of binding to metal centers through its nitrogen and sulfur atoms. wikipedia.org The introduction of a pentafluoroethyl group at the 5-position is poised to significantly influence its catalytic applications by modulating the electronic and steric environment of the metal center.
Ligand Scaffolds for Transition Metal-Catalyzed Organic Transformations
As a ligand, this compound would act as a "hard-soft" donor, with the "hard" pyridine nitrogen and the "soft" thione sulfur. This combination allows for coordination with a wide range of transition metals. The strongly electron-withdrawing -C₂F₅ group would decrease the electron density on the pyridine ring, making the nitrogen atom a weaker σ-donor but a stronger π-acceptor. This electronic modulation can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). By altering the reactivity of the metal catalyst, this ligand could potentially enhance catalytic efficiency or alter selectivity in various organic transformations.
Organocatalytic Applications and Mechanistic Insights
While direct organocatalytic applications of this compound are not yet reported, its structural features suggest potential roles. The molecule exists in tautomeric equilibrium with its thiol form, 5-pentafluoroethylpyridine-2-thiol. The acidity of the N-H or S-H proton is expected to be significantly increased by the electron-withdrawing pentafluoroethyl group. This enhanced Brønsted acidity could be harnessed in acid-catalyzed reactions. Furthermore, the pyridine nitrogen acts as a Lewis base. This bifunctional (Lewis base and Brønsted acid) nature could enable cooperative catalysis for reactions like aldol (B89426) or Michael additions, where both electrophile and nucleophile activation are required. wikipedia.org
Building Units for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bitopic N,S-donor capability of this compound makes it an excellent candidate as a building unit (linker) for constructing Metal-Organic Frameworks (MOFs) or coordination polymers. The defined geometry of the pyridine ring combined with the flexible coordination of the thione group can lead to diverse network topologies.
The presence of the bulky and highly fluorinated pentafluoroethyl groups would project into the pores of the resulting framework. This has two significant potential consequences:
Fluorinated Pore Environment: The pores would be lined with fluorine atoms, creating a highly hydrophobic and fluorophilic environment. This could be exploited for the selective adsorption and separation of fluorinated gases or molecules.
Tuning of Pore Size and Shape: The steric bulk of the -C₂F₅ groups would directly influence the size and shape of the pores within the MOF structure, allowing for the rational design of materials for specific molecular recognition or storage applications.
The thermal and chemical stability of the resulting MOFs is also expected to be enhanced due to the strong C-F bonds.
Probes for Chemical and Environmental Sensing (Focus on Mechanism of Action)
The pyridine-2-thione moiety is known to interact with various metal ions, and this interaction often leads to a change in optical properties (color or fluorescence), forming the basis for chemical sensors. The functionalization with a pentafluoroethyl group can enhance both the selectivity and the signaling mechanism of such probes.
Mechanistic Principles of Chemodosimeter Action and Recognition
A chemodosimeter operates through an irreversible chemical reaction with an analyte, leading to a distinct signal. This compound could be engineered to function as a chemodosimeter based on several principles:
Analyte-Induced Desulfurization: The thione group can react with specific analytes, such as soft metal ions (e.g., Hg²⁺, Ag⁺) or reactive oxygen species, leading to a desulfurization reaction. This transformation would convert the thione into a different pyridine derivative, causing a dramatic shift in its absorption or emission spectrum. The high affinity of sulfur for soft metals would be the primary recognition event.
Reaction at the Pyridine Ring: While the pyridine ring is generally electron-deficient, especially with the -C₂F₅ substituent, it could still undergo specific reactions with highly reactive analytes. A reaction that disrupts the aromatic system would produce a clear optical signal.
Fluoride (B91410) Displacement: In a more novel sensing mechanism, a highly nucleophilic analyte could potentially react with the pentafluoroethyl group, leading to the release of a fluoride ion. This released fluoride could then be detected by a secondary reporter system.
In all these potential mechanisms, the strong electron-withdrawing nature of the pentafluoroethyl group would modulate the reactivity of the thione and the pyridine ring, thereby tuning the sensor's sensitivity and selectivity towards target analytes. The inherent lipophilicity conferred by the fluorinated chain could also facilitate the detection of analytes in organic media or biological membranes.
Receptor Design for Ion and Molecular Recognition Systems
The unique structural and electronic properties of this compound make it a compelling candidate for the design of sophisticated receptors for both ionic and molecular recognition. The strategic placement of the pentafluoroethyl group on the pyridine-2-thione scaffold introduces a combination of functionalities that can be exploited to achieve high affinity and selectivity in host-guest systems.
The pyridine-2-thione moiety itself is a versatile building block for receptor design. It possesses a tautomeric character, existing in both thione and thiol forms, which allows for diverse coordination modes with metal ions. researchgate.netnih.govnist.gov The nitrogen atom of the pyridine ring and the exocyclic sulfur atom can act as a bidentate chelating ligand, forming stable complexes with a variety of metal cations. researchgate.nettandfonline.com This inherent coordinating ability makes the pyridine-2-thione core an excellent platform for the construction of ion-selective receptors. The sulfur atom, being a soft donor, exhibits a preference for soft metal ions, which can be a basis for selectivity.
The introduction of a pentafluoroethyl group at the 5-position of the pyridine ring significantly modulates the electronic and steric properties of the parent scaffold, offering distinct advantages in receptor design. Fluorination is known to alter the basicity of nitrogen heterocycles, which can fine-tune the binding affinity of the receptor for a target guest. beilstein-journals.org The strong electron-withdrawing nature of the pentafluoroethyl group enhances the acidity of the N-H proton and influences the electron density on the pyridine ring, thereby affecting its interaction with cationic species.
In the context of molecular recognition, the pentafluoroethyl group can act as a recognition site for complementary functionalities on a guest molecule. Its hydrophobic and lipophobic nature can drive binding events in aqueous and organic media, respectively. The combination of the ion-coordinating pyridine-2-thione unit and the specific interaction-directing pentafluoroethyl group allows for the design of receptors with dual recognition capabilities, capable of binding ion-pair guests or zwitterionic molecules.
The design of receptors based on this compound can be further expanded by incorporating this unit into larger macrocyclic or acyclic architectures. This would allow for the creation of pre-organized cavities that can encapsulate specific guests with high efficiency and selectivity, driven by a combination of coordination bonds, hydrogen bonds, and fluorous interactions.
Table of Potential Interactions for Receptor Design
| Interaction Type | Interacting Moiety on Receptor | Potential Guest Species |
| Metal Coordination | Pyridine Nitrogen and Thione Sulfur | Soft metal ions (e.g., Ag⁺, Hg²⁺, Cd²⁺) |
| Hydrogen Bonding | Thione Sulfur (as H-bond acceptor), N-H group (as H-bond donor) | Hydrogen bond donors and acceptors |
| Anion-π Interaction | Pentafluoroethyl-substituted Pyridine Ring | Anions (e.g., Cl⁻, Br⁻, NO₃⁻) |
| Fluorous Interactions | Pentafluoroethyl Group | Other fluorinated molecules |
| Hydrophobic Interactions | Pentafluoroethyl Group | Non-polar molecules or molecular fragments |
Future Research Directions and Perspectives for 5 Pentafluoroethyl 1h Pyridine 2 Thione
Innovations in Synthetic Chemistry
The development of more efficient, sustainable, and selective methods for the synthesis of 5-Pentafluoroethyl-1H-pyridine-2-thione is a key area of future research. Modern synthetic techniques offer promising avenues to overcome the limitations of traditional batch production.
Flow Synthesis and Microreactor Technologies for Efficient Production
Flow synthesis, utilizing microreactor technology (MRT), presents a powerful alternative to conventional batch processes for the production of pyridine-2-thione derivatives. itri.org.tw MRT offers precise control over reaction parameters such as temperature and pressure, leading to accelerated reaction times, improved yields, and enhanced selectivity. itri.org.tw The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, minimizing the formation of by-products and simplifying purification. itri.org.tw This technology has been successfully applied to the synthesis of pharmaceutical intermediates, demonstrating its potential for the large-scale, cost-effective, and environmentally friendly production of this compound. itri.org.tw
| Technology | Advantages | Impact on this compound Production |
| Flow Synthesis & Microreactors | Precise process control, rapid heat/mass transfer, scalability | Increased efficiency, higher purity, reduced waste, lower cost |
Electrosynthesis and Photoredox Catalysis for Sustainable Transformations
Electrosynthesis and photoredox catalysis are emerging as green and sustainable tools in organic synthesis. These methods often operate under mild reaction conditions, reducing the need for harsh reagents and minimizing waste generation. The pyridine-2-thione moiety itself can be electrochemically active, suggesting that electrosynthesis could provide a direct and controlled route to this compound and its derivatives. Similarly, photoredox catalysis, which utilizes visible light to initiate chemical reactions, offers a powerful strategy for forging new bonds and functionalizing the pyridine (B92270) ring under exceptionally mild conditions. Pyrithione, a related compound, is known to photochemically decompose, highlighting the potential for light-mediated transformations. wikipedia.org
| Method | Key Features | Potential Application to this compound |
| Electrosynthesis | Driven by electric current, often reagent-free | Direct and controlled synthesis and functionalization |
| Photoredox Catalysis | Uses visible light, mild conditions | Sustainable and selective C-H functionalization and cross-coupling reactions |
Biocatalytic Approaches for Enantioselective and Regioselective Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity in organic synthesis. For a molecule like this compound, which may have chiral derivatives with distinct biological activities, enantioselective synthesis is crucial. Enzymes can be engineered or selected to produce a single enantiomer with high purity, a task that is often challenging using traditional chemical methods. Furthermore, biocatalysts can achieve high regioselectivity, enabling the functionalization of specific positions on the pyridine ring. This approach would be invaluable for creating a diverse library of derivatives for biological screening.
| Approach | Benefit | Relevance to this compound |
| Biocatalysis | High enantioselectivity and regioselectivity | Synthesis of specific stereoisomers and targeted functionalization |
Advanced Computational and Data-Driven Methodologies
The integration of computational chemistry and data science is set to revolutionize the discovery and development of new molecules. For this compound, these approaches can accelerate the design of novel derivatives with desired properties and predict their synthetic accessibility.
Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern drug discovery and materials science. By training algorithms on vast datasets of chemical structures and their properties, ML models can predict the biological activity, and other properties of novel this compound derivatives. researchgate.net Furthermore, AI can be employed to predict viable synthetic routes, saving significant time and resources in the laboratory. researchgate.net These predictive models can help researchers prioritize which derivatives to synthesize and test, streamlining the discovery process.
| Technology | Application | Advantage for this compound Research |
| Machine Learning | Property prediction (e.g., bioactivity) | Rapid identification of promising derivatives |
| Artificial Intelligence | Synthesis prediction | Efficient planning of synthetic routes |
High-Throughput Virtual Screening and Rational Design of Derivatives
High-throughput virtual screening (HTVS) allows for the rapid computational assessment of large libraries of virtual compounds for their potential to interact with a specific biological target. nih.gov This technique can be used to screen vast chemical spaces of potential this compound derivatives against proteins implicated in various diseases. nih.gov The top-scoring compounds from HTVS can then be subjected to more detailed molecular docking and molecular dynamics simulations to refine their binding modes and predict their efficacy. nih.govrsc.org This rational design approach, which has been successfully applied to other pyridine derivatives, enables the focused synthesis of compounds with a higher probability of success, thereby accelerating the development of new therapeutic agents. rsc.orgnih.gov
| Technique | Purpose | Benefit for this compound |
| High-Throughput Virtual Screening | Rapidly screen large virtual libraries | Efficiently identify potential lead compounds |
| Rational Drug Design | Design molecules with specific properties | Increase the success rate of drug discovery |
No Information Found for "this compound"
Extensive research has yielded no specific scientific or technical information for the chemical compound "this compound." As a result, the requested article focusing on the future research directions and interdisciplinary explorations of this particular compound cannot be generated.
Searches for this compound did not return any relevant scholarly articles, patents, or entries in chemical databases that would provide the necessary foundation to address the outlined topics of mechanistic probes for chemical biology, sustainable chemistry applications, or its integration into smart materials.
While general information exists for related classes of compounds, such as pyridine-2(1H)-thione derivatives and perfluorinated pyridines, this information is not directly applicable to the specific structure and potential properties of this compound. Extrapolating from these related but distinct molecules would be scientifically unsound and would not meet the requirement for accurate and specific content.
Therefore, without any foundational research on the synthesis, properties, or reactivity of "this compound," a meaningful and scientifically accurate discussion of its future research directions is not possible at this time.
Q & A
Q. What are the common synthetic routes for 5-Pentafluoroethyl-1H-pyridine-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves fluorinating pyridine precursors with agents like Selectfluor under controlled conditions. For example, fluorination of 2-acetylpyridine derivatives at the 5-position can introduce the pentafluoroethyl group. The reaction typically requires anhydrous solvents (e.g., DMF) at 60–80°C for 12–24 hours, yielding ~60–75% product purity. Post-synthetic thiolation is achieved via refluxing with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification to isolate the thione . Optimization of fluorinating agent stoichiometry and temperature is critical to minimizing side products like overfluorinated species.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorinated substituents (δ ~ -75 ppm for CF₃ groups; splitting patterns confirm substitution positions).
- FT-IR : A strong C=S stretch near 1250–1300 cm⁻¹ confirms the thione group.
- X-ray crystallography : Resolves the planar pyridine-thione structure and substituent geometry. For example, bond angles around the sulfur atom typically deviate by 2–5° from ideal sp² hybridization due to resonance effects .
- Elemental analysis : Validates purity (>98% via combustion analysis).
Q. What role does the pentafluoroethyl group play in the compound’s stability and reactivity?
- Methodological Answer : The electron-withdrawing pentafluoroethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution at the 2-position. It also improves thermal stability (decomposition >250°C) compared to non-fluorinated analogs. Stability in polar aprotic solvents (e.g., DMSO, THF) is higher than in protic solvents due to reduced hydrogen bonding with the thione group .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets accurately model frontier molecular orbitals. Calculations show:
- A low LUMO (-1.8 eV) due to the electron-deficient pyridine ring.
- Strong charge delocalization between sulfur and the pentafluoroethyl group.
Validation against experimental UV-Vis spectra (λ_max ≈ 320 nm) confirms π→π* transitions. DFT also predicts regioselectivity in electrophilic attacks, guiding functionalization strategies .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated pyridine-2-thiones?
- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 75%) often stem from:
- Impurity of starting materials : Use HPLC-grade precursors.
- Moisture sensitivity : Perform reactions under inert gas (N₂/Ar).
- Kinetic vs. thermodynamic control : Adjust reaction time (e.g., 24 hours for equilibrium-driven thione formation).
Systematic replication with controlled variables (solvent, temperature) and comparative DFT analysis of transition states can identify optimal pathways .
Q. How does the thione group influence coordination chemistry with transition metals?
- Methodological Answer : The thione sulfur acts as a soft Lewis base, forming stable complexes with Pd(II), Cu(I), and Ru(II). For example:
Q. What are the challenges in achieving regioselective fluorination in pyridine derivatives?
- Methodological Answer : Competing fluorination at adjacent positions arises from radical intermediates. Strategies include:
- Directed ortho-fluorination : Use directing groups (e.g., -NH₂) to block undesired sites.
- Microwave-assisted synthesis : Short reaction times (5–10 minutes) reduce side reactions.
- Solvent effects : Polar solvents (e.g., acetonitrile) favor para-substitution over meta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
